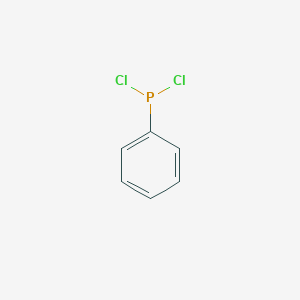

Dichlorophenylphosphine

Descripción general

Descripción

Dichlorophenylphosphine is an organophosphorus compound with the chemical formula C₆H₅PCl₂. This colorless, viscous liquid is commonly used in the synthesis of organophosphines. It is commercially available and has a pungent odor. This compound is insoluble in water but miscible in organic solvents such as benzene, carbon disulfide, and chloroform .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dichlorophenylphosphine can be synthesized through an electrophilic substitution reaction of benzene with phosphorus trichloride, catalyzed by aluminum chloride. aluminum chloride often induces diarylation, so a cleaner catalyst for monoarylation is stannic chloride . Another method involves the Friedel-Crafts reaction of phosphorus trichloride and benzene in ionic liquids, which offers a cleaner synthesis route .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the Friedel-Crafts reaction using phosphorus trichloride and benzene with anhydrous aluminum chloride as a catalyst. This method is favored due to its efficiency and the relatively simple product isolation procedure .

Análisis De Reacciones Químicas

Alkylation with Grignard Reagents

Dichlorophenylphosphine undergoes nucleophilic substitution with Grignard reagents to produce tertiary phosphines. This reaction is foundational for synthesizing organophosphorus ligands and flame retardants:

Reaction:

Key Applications:

-

Production of dimethylphenylphosphine (C~6~H~5~P(CH~3~)~2~), a precursor for nylon stabilizers and catalysts .

-

Synthesis of P-chiral phosphine ligands (e.g., DIPAMP analogs) for asymmetric hydrogenation, achieving >99% enantioselectivity in Rh-catalyzed reactions .

McCormack Cycloaddition

This compound reacts with conjugated dienes to form chlorophospholenium rings via [2+2] cycloaddition. This reaction is pivotal for constructing phosphorus-containing heterocycles:

Reaction:

Conditions:

Reductive Coupling

Controlled reduction of this compound leads to cyclophosphines, which exhibit unique electronic properties:

Reaction:

Key Findings:

-

Forms pentameric cyclophosphine (PhP)~5~, a structural motif in inorganic polymers .

-

Reductants like lithium aluminum hydride (LiAlH~4~) or sodium amalgam are commonly employed .

Phosphorylation Reactions

This compound participates in metal-catalyzed cross-coupling to form arylphosphonates and related compounds:

Example Reaction (Palladium-Catalyzed):

Conditions:

Reactions with Amines

This compound reacts with secondary alkylamines to form bis(dialkylamino)phenylphosphines, which are intermediates for ligand design:

Reaction:

Applications:

Comparative Reaction Table

Aplicaciones Científicas De Investigación

Synthesis of Organophosphorus Compounds

DCPP serves as a crucial intermediate in the synthesis of various organophosphorus compounds, which are vital in agricultural chemicals and pharmaceuticals. Its ability to form phosphorus-containing structures makes it indispensable in developing pesticides and herbicides that address pest challenges while minimizing ecological impacts .

Key Applications:

- Pesticide Development: DCPP is used to create new formulations that enhance the efficacy of existing agricultural chemicals.

- Pharmaceuticals: It plays a role in synthesizing biologically active molecules, including inhibitors and antiviral agents .

Ligand in Coordination Chemistry

In coordination chemistry, DCPP acts as a versatile ligand that facilitates the formation of metal complexes. These complexes are essential for various catalytic processes and material science applications.

Case Study: Metal Complex Formation

A study demonstrated the use of DCPP in synthesizing dinuclear nickel(II) complexes, showcasing its effectiveness in forming stable coordination compounds that exhibit unique electrochemical properties .

Pharmaceutical Development

DCPP's reactivity allows for modifications of drug molecules, enhancing their efficacy and bioavailability. It is particularly useful in constructing complex molecular architectures that are challenging to achieve through other means.

Example Applications:

- Drug Design: DCPP is employed in the synthesis of phosphine derivatives that serve as potential drug candidates.

- Efficacy Enhancement: Its role in modifying existing drug structures can lead to improved therapeutic outcomes .

Research in Chemical Sensors

DCPP is utilized in developing chemical sensors that detect specific analytes, contributing significantly to environmental monitoring efforts.

Application Insights:

- Detection Mechanisms: DCPP-based sensors have been shown to effectively identify pollutants and hazardous substances, providing real-time data for environmental assessments .

Polymer Chemistry

In polymer chemistry, DCPP is instrumental in synthesizing phosphine-containing polymers. These polymers exhibit unique properties beneficial for applications in electronics and coatings.

Properties and Benefits:

- Fire Retardancy: Polymers derived from DCPP demonstrate enhanced fire resistance.

- Thermal Stability: The incorporation of phosphorus elements improves the thermal stability of these materials, making them suitable for high-performance applications .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthesis of Organophosphorus | Intermediate for pesticides and pharmaceuticals | Enhanced efficacy and reduced ecological impact |

| Coordination Chemistry | Ligand for metal complex formation | Stable complexes for catalysis |

| Pharmaceutical Development | Modifications of drug molecules | Improved efficacy and bioavailability |

| Chemical Sensors | Detection of specific analytes | Real-time environmental monitoring |

| Polymer Chemistry | Synthesis of phosphine-containing polymers | Fire retardancy and thermal stability |

Mecanismo De Acción

The mechanism of action of dichlorophenylphosphine involves its reactivity with various nucleophiles due to the presence of two chlorine atoms attached to the phosphorus atom. These chlorine atoms can be substituted by other nucleophiles, leading to the formation of various organophosphorus compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparación Con Compuestos Similares

Phenylphosphonic Dichloride (C₆H₅P(O)Cl₂): Similar in structure but contains an additional oxygen atom bonded to phosphorus.

Chlorodiphenylphosphine (C₆H₅PCl₂): Contains two phenyl groups attached to phosphorus instead of one.

Diphenylphosphinic Chloride (C₆H₅)₂P(O)Cl: Contains two phenyl groups and an oxygen atom bonded to phosphorus.

Uniqueness: Dichlorophenylphosphine is unique due to its specific reactivity and the ability to form a wide range of organophosphorus compounds through substitution and addition reactions. Its versatility in synthetic chemistry makes it a valuable intermediate for various industrial and research applications .

Actividad Biológica

Dichlorophenylphosphine (DCPP) is a phosphorus-containing compound that has garnered attention in various fields of chemistry, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity associated with DCPP, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its chemical formula CHClP and is often used as a reagent in organic synthesis. It can be synthesized through various methods, including the reaction of phenylphosphine with phosphorus trichloride or by the Grignard approach involving this compound as a precursor for mixed arylalkyl tertiary phosphines .

DCPP exhibits various biological activities, primarily attributed to its ability to interact with biological molecules. It has been reported to act as a phosphine oxide, which can influence cellular signaling pathways. The compound's electrophilic nature allows it to participate in nucleophilic addition reactions, making it a useful intermediate in the synthesis of biologically active compounds .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of DCPP. For instance, derivatives synthesized from DCPP have shown promising results as inhibitors of cancer cell proliferation. A study demonstrated that certain DCPP derivatives exhibited significant inhibitory effects on pancreatic cancer cell lines (Panc-1, Miapaca-2, and BxPC-3), suggesting that they may serve as potential therapeutic agents against pancreatic cancer .

Safety and Toxicology

Despite its potential therapeutic benefits, DCPP poses safety concerns due to its toxicological profile. It is classified as a specific target organ toxicant, particularly affecting the respiratory tract and skin upon exposure. The compound is corrosive and can cause severe irritation to mucous membranes . Therefore, handling DCPP requires stringent safety measures to mitigate risks associated with exposure.

Case Studies and Research Findings

Several case studies have explored the biological activity of DCPP and its derivatives:

- Anticancer Studies : A series of experiments evaluated the anti-proliferative effects of DCPP derivatives on various cancer cell lines. The results indicated that certain substitutions on the phenyl ring enhanced the inhibitory effects on cell growth .

- Neuroprotective Studies : In vitro studies demonstrated that phosphine derivatives could reduce neuronal cell death induced by oxidative stress. While direct studies on DCPP are scarce, related compounds have shown similar protective effects .

- Synthesis of Bioactive Compounds : Researchers have utilized DCPP in synthesizing novel phosphine-based compounds that exhibit diverse biological activities, including antimicrobial and anticancer properties .

Data Table: Biological Activities of DCPP Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dichlorophenylphosphine (DCPP) in academic laboratories, and how can reaction conditions be systematically optimized?

- Methodological Answer : DCPP synthesis typically involves reacting phosphorus trichloride with benzene derivatives under controlled conditions. A common approach uses AlCl₃ as a catalyst, where varying molar ratios (e.g., 1:1.2–1.5 for PhCl:PCl₃) and temperatures (60–100°C) can optimize yield . Purification via fractional distillation under inert atmospheres is critical to avoid hydrolysis. Kinetic studies (e.g., monitoring by <sup>31</sup>P NMR) help identify intermediates and side reactions.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing DCPP and verifying purity in research settings?

- Methodological Answer : <sup>31</sup>P NMR is indispensable for confirming DCPP’s structure (δ ~80–100 ppm for P–Cl bonds) and detecting impurities like phosphine oxides. Coupled with GC-MS to identify volatile byproducts (e.g., chlorobenzene) and elemental analysis (C, H, Cl, P), these methods ensure ≥98% purity . For air-sensitive samples, Schlenk-line techniques prevent oxidation during analysis.

Q. How should researchers safely handle DCPP given its reactivity and toxicity?

- Methodological Answer : DCPP reacts violently with water and oxidizes readily. Use gloveboxes or Schlenk lines under argon/nitrogen. PPE (neoprene gloves, face shields) and secondary containment (e.g., dry ice baths for exothermic reactions) are mandatory. Emergency protocols for spills (neutralize with dry sand, avoid water) and vapor exposure (respirators) must align with GHS hazard codes (e.g., H314 for skin corrosion) .

Advanced Research Questions

Q. What mechanistic insights explain the oxygen-transfer reactions between DCPP and carbonyl compounds like dibenzoylmethane?

- Methodological Answer : DCPP reacts with 1,3-diketones via nucleophilic attack at the carbonyl, forming tricyclic phosphorane intermediates. Isotopic labeling (e.g., <sup>18</sup>O in ketones) and 2D NMR (<sup>13</sup>C–<sup>1</sup>H correlation) track oxygen migration from carbon to phosphorus. Kinetic studies at low temperatures (−30°C) isolate metastable intermediates, while DFT calculations model transition states .

Q. How can P-stereoselectivity be achieved in DCPP-derived ligands for asymmetric catalysis?

- Methodological Answer : Chiral auxiliaries (e.g., (−)-ephedrine) react with DCPP to form P-stereogenic centers. Monitoring enantiomeric excess (ee) via chiral HPLC or <sup>31</sup>P NMR with shift reagents (e.g., Eu(hfc)₃) ensures stereochemical fidelity. Ligand design must balance steric hindrance (e.g., bulky aryl groups) and electronic effects to enhance catalytic activity in asymmetric hydrogenation .

Q. What experimental strategies resolve contradictions in reported reactivity data for DCPP (e.g., divergent yields in analogous reactions)?

- Methodological Answer : Cross-validate protocols using controlled variables (solvent purity, trace O₂/H₂O levels). Replicate conflicting studies under strictly anhydrous conditions (Karl Fischer titration for solvent dryness). Compare intermediates via in situ IR spectroscopy. Collaborative round-robin testing across labs minimizes equipment bias .

Q. How can computational models predict DCPP’s stability and reactivity in novel reaction environments?

- Methodological Answer : Molecular dynamics (MD) simulations parameterized with experimental data (e.g., bond dissociation energies from calorimetry) model hydrolysis pathways. QSPR models correlate substituent effects (Hammett σ constants) with reaction rates. CASSCF calculations predict regio-/stereoselectivity in Diels-Alder reactions involving DCPP-derived dienophiles .

Q. What methodologies quantify DCPP’s thermal stability and decomposition pathways under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂/air identifies decomposition onset temperatures (Td ~150–200°C). Py-GC-MS profiles volatile degradation products (e.g., HCl, benzene). Accelerated aging studies (70°C/75% RH) coupled with Arrhenius modeling predict shelf-life .

Q. How does DCPP function as a precursor for phosphine ligands in transition-metal catalysis, and what metrics evaluate ligand efficacy?

- Methodological Answer : DCPP reacts with Grignard reagents to form tertiary phosphines. Ligand performance is assessed via turnover frequency (TOF) in benchmark reactions (e.g., Suzuki couplings) and % ee in asymmetric catalysis. X-ray crystallography of metal complexes reveals coordination geometries (e.g., κ¹ vs. κ² binding) .

Q. What strategies synthesize DCPP derivatives (e.g., phosphine sulfides/oxides) while preserving functional group compatibility?

- Methodological Answer : Controlled oxidation with H₂O₂ (0°C) yields phosphine oxides; sulfurization with S₈ produces sulfides. Protect reactive groups (e.g., –NH₂) with Boc anhydride during derivatization. Monitor reaction progress via <sup>31</sup>P NMR to avoid over-oxidation .

Propiedades

IUPAC Name |

dichloro(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2P/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDXZWRLUZPMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5PCl2, C6H5Cl2P | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027282 | |

| Record name | Phenyl phosphorus dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzene phosphorus dichloride appears as a colorless, fuming liquid. Density 1.32 g / cm3. Flash point 102 °C. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [HSDB] | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl phosphorus dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

430 °F at 760 mmHg (USCG, 1999), 224.6 °C @ 760 MM HG; 99-101 °C @ 11 MM HG | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

215 °F (USCG, 1999), 215 °F OC May be lower because of presence of dissolved phosphorus | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN COMMON INERT ORGANIC SOLVENTS, MISCIBLE WITH BENZENE, CARBON DISULFIDE | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.356 @ 20 °C/4 °C | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

644-97-3 | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorophenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl phosphorus dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorophenylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonous dichloride, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl phosphorus dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(phenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRU258L1EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °F (USCG, 1999), -51 °C | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.